molecular formula C7H15NO2 B010346 Methyl L-leucinate CAS No. 2666-93-5

Methyl L-leucinate

Cat. No.: B010346
CAS No.: 2666-93-5
M. Wt: 145.2 g/mol
InChI Key: QVDXUKJJGUSGLS-LURJTMIESA-N
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Description

Methyl L-leucinate is a methyl ester derivative of the amino acid L-leucine. It is an alpha-amino acid ester, which means it contains both amino and carboxyl groups in its molecular structure. This compound is often used in peptide synthesis and various biochemical applications due to its unique properties .

Mechanism of Action

Target of Action

Methyl L-leucinate primarily targets the L-type amino acid transporter 1 (LAT1) . LAT1 is responsible for the cellular uptake of leucine and its derivatives, including this compound .

Mode of Action

This compound interacts with LAT1, facilitating its uptake into cells . Once inside the cell, it can activate various cellular processes. For instance, acetylation of leucine switches its uptake into cells from LAT1 to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) .

Biochemical Pathways

The activation of mTORC1 by leucine and its derivatives, including this compound, is a consequence of two successive events: the cellular uptake by LAT1 and the activation of mTORC1 following the transport . This process affects the mechanistic target of rapamycin (mTOR) signaling pathway, which regulates cell cycle, growth, metabolism, and survival .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its interaction with LAT1. The kinetics of MCT1 (lower affinity compared to LAT1) and the ubiquitous tissue expression of MCT1 make it well suited for uptake and distribution of N-acetyl-L-leucine .

Result of Action

The result of this compound’s action is the activation of mTORC1-mediated signaling, which can regulate cell growth and metabolism . This can have profound effects on cellular processes and overall organism health.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other molecules that interact with LAT1 can affect the uptake of this compound . Additionally, the cellular environment, including the pH and presence of other ions, can also impact the action of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl L-leucinate can be synthesized by esterification of L-leucine with methanol in the presence of an acid catalyst. The reaction typically involves heating L-leucine with methanol and a strong acid like hydrochloric acid to produce this compound hydrochloride .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The process may include steps like purification through crystallization or distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl L-leucinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl L-leucinate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific esterification, which enhances its solubility and reactivity compared to its parent amino acid, L-leucine. This makes it particularly useful in peptide synthesis and other chemical applications where solubility and reactivity are crucial .

Properties

IUPAC Name

methyl (2S)-2-amino-4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-5(2)4-6(8)7(9)10-3/h5-6H,4,8H2,1-3H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVDXUKJJGUSGLS-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30883883
Record name L-Leucine, methyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2666-93-5
Record name (+)-L-Leucine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2666-93-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Leucine methyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Leucine, methyl ester
Source EPA Chemicals under the TSCA
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Record name L-Leucine, methyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl L-leucinate
Source European Chemicals Agency (ECHA)
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Record name METHYL L-LEUCINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3M3TO108Y
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Synthesis routes and methods I

Procedure details

2-Amino-4-methylpentanoic acid (5.0 g 38.2 mmol) was slowly added to sat. HCl/MeOH (50 mL). The mixture was stirred (RT, 5 h) then heated to reflux (16 h). After the reaction, the solvent was removed under reduced pressure. The residue was diluted with water (50 mL), then NaHCO3 was added to adjust pH=7. The mixture was then extracted with DCM (3×50 mL), the combined organic layers were dried over MgSO4, concentrated under reduced pressure to afford methyl 2-amino-4-methylpentanoate as a colorless liquid (5.3 g, 96%). Mass calculated for C7H15NO2=145.20. found: [M+H]+=145.9. The product was used in next step without further purification.
Name
2-Amino-4-methylpentanoic acid
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5 g
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50 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is Methyl L-leucinate utilized in the synthesis of complex molecules?

A: this compound serves as a valuable starting material for synthesizing conformationally constrained peptidomimetics containing 2-oxopiperazines []. The process involves a multi-step reaction pathway where this compound is transformed into an N-(hydroxyalkyl)-2-oxopiperazine intermediate. This intermediate then undergoes diastereoselective alkylation, oxidation, esterification, deprotection, and acylation to yield the desired tripeptide analogues with a 2-oxopiperazine core [].

Q2: What is the significance of studying the solubility of this compound hydrochloride?

A: Understanding the solubility behavior of this compound hydrochloride in various solvents is crucial for optimizing its use in chemical processes and drug development. This knowledge aids in selecting suitable solvents for reactions, crystallization, and formulation development []. While the abstract doesn't provide specific results, it indicates that the solubility of this compound hydrochloride was measured in 12 different pure solvents, suggesting a systematic study of its solubility profile [].

Q3: Can you explain the significance of using this compound in the context of peptidomimetics?

A: Peptidomimetics are molecules that mimic the biological activity of peptides but often possess improved pharmacological properties like enhanced stability and resistance to enzymatic degradation. The research highlights the use of this compound in synthesizing peptidomimetics containing 2-oxopiperazines []. The 2-oxopiperazine ring serves as a rigid scaffold that restricts the conformation of the peptidomimetic, potentially leading to increased selectivity and potency for specific biological targets [].

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